molecular formula C17H17ClO3 B6339721 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-36-6

2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid

Cat. No. B6339721
CAS RN: 1171923-36-6
M. Wt: 304.8 g/mol
InChI Key: SHAGYUIMEHYOCE-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is an aromatic carboxylic acid, attached to a methoxy group and a 3-chloro-phenyl-propyl group . The 3-chloro-phenyl-propyl group consists of a three-carbon chain (propyl) attached to a phenyl group (a benzene ring) that has a chlorine atom substituted at the 3-position .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzoic acid moiety could participate in reactions typical of carboxylic acids, such as esterification or amide formation. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the chlorine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .

Scientific Research Applications

Anti-Inflammatory Research

Compounds with a structure similar to DCK have been shown to possess anti-inflammatory properties. This makes DCK a valuable tool for researching new anti-inflammatory drugs and understanding the underlying mechanisms of inflammation .

Antimicrobial Activity

The benzoic acid moiety present in DCK is known for its antimicrobial activity. Researchers can use DCK to explore new antimicrobial agents, especially in the fight against drug-resistant bacteria .

Cancer Research

Indole derivatives, which share structural similarities with DCK, are actively researched for their anticancer properties. DCK can be used to study the effects of benzoic acid derivatives on cancer cells and potentially develop new cancer therapies .

Protein-Tyrosine Phosphatase Inhibition

DCK has been used as a potent inhibitor for Yersinia PTP (protein-tyrosine phosphatase) YopH, which is significant in the study of bacterial pathogenesis and the immune response .

Electrophilic Aromatic Substitution Reactions

The compound’s structure allows for reactions at the benzylic position, making it a candidate for studying electrophilic aromatic substitution reactions, which are fundamental in organic synthesis .

properties

IUPAC Name

2-[3-(3-chlorophenyl)propyl]-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-21-15-10-4-8-13(16(15)17(19)20)7-2-5-12-6-3-9-14(18)11-12/h3-4,6,8-11H,2,5,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAGYUIMEHYOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)CCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid

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